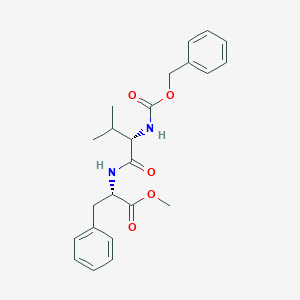

5-(1-aza-2-(4-(dimethylamino)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

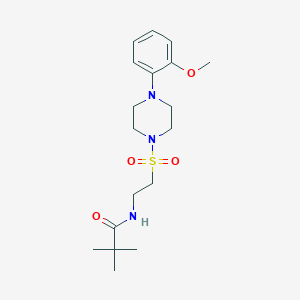

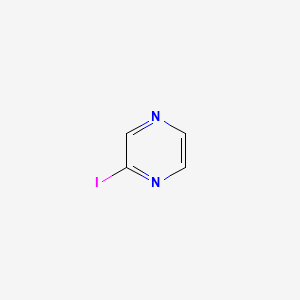

The compound is a complex organic molecule that contains several functional groups, including an azide group, a phenyl group, a vinyl group, and a diazine group . These groups suggest that the compound could have interesting chemical properties and could be involved in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. Vinyl azides are versatile building blocks in which a double bond is attached directly to the azide group . The double bond in this compound also causes the azide to be more reactive with other functional groups .Chemical Reactions Analysis

Vinyl azides can undergo a variety of chemical reactions, including photolysis, thermolysis, cycloaddition, and reaction with nucleophiles and electrophiles . The addition of an external radical species can cause the production of an iminyl radical that undergoes numerous transformations .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes

Researchers have explored the synthesis and characterization of transition metal complexes using similar ligands. For instance, Devika et al. (2019) synthesized metal chelates with Co(II), Ni(II), and Fe(III) from a ligand derived through a diazo-coupling reaction. The study highlighted the ligand's potential as a tridentate ligand coordinating through nitrogen and oxygen atoms, suggesting applications in materials science and catalysis (Devika et al., 2019).

Synthesis of Heterocyclic Azo Dyes

The compound's structure is conducive to forming heterocyclic azo dyes, as shown by Abdelhamid and Afifi (2008), who synthesized various 1,3,4-thiadiazoles from hydrazonoyl halides. This work illustrates the compound's utility in creating dyes with potential applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and other photonic devices (Abdelhamid & Afifi, 2008).

Development of Nonlinear Optical Materials

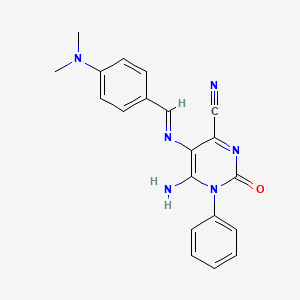

Fatma et al. (2015) synthesized a novel compound featuring dimethylamino phenyl groups and analyzed its spectroscopic characteristics and quantum chemical properties. The study focused on the compound's nonlinear optical behavior, indicating its potential in the development of materials for optical switching and computing (Fatma et al., 2015).

Synthesis of Novel Organic Compounds

Several studies have employed similar structures in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. For example, Nishimura et al. (2012) developed a synthetic method for dihydropyrimidines, illustrating the compound's versatility in synthesizing molecules with biological activity or material properties (Nishimura et al., 2012).

Inhibition of Polymer Degradation

Abdel-Naby and Youssef (1998) investigated modifying poly(vinyl chloride) (PVC) with a related compound to improve its thermal stability and resistance to ultraviolet rays. This research suggests applications in enhancing polymer materials' longevity and performance (Abdel-Naby & Youssef, 1998).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit potent antimicrobial and antioxidant activities . Therefore, it’s plausible that this compound may also target microbial cells or oxidative processes in the body.

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting key enzymes or disrupting essential biochemical processes .

Biochemical Pathways

Based on the antimicrobial and antioxidant activities of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways related to microbial growth and oxidative stress .

Result of Action

Based on the reported antimicrobial and antioxidant activities of similar compounds, it can be inferred that this compound may inhibit microbial growth and reduce oxidative stress .

Propiedades

IUPAC Name |

6-amino-5-[[4-(dimethylamino)phenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c1-25(2)15-10-8-14(9-11-15)13-23-18-17(12-21)24-20(27)26(19(18)22)16-6-4-3-5-7-16/h3-11,13H,22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWIBIPDHWRQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)

![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)